molecular formula C27H28N6O2S B12147001 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(9-ethylcarba zol-3-yl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(9-ethylcarba zol-3-yl)acetamide

Cat. No.: B12147001
M. Wt: 500.6 g/mol
InChI Key: FXAODDMRRQPGQH-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methylethoxy phenyl group and the amino group. The final step involves the attachment of the ethylcarbazolyl acetamide moiety. Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and various solvents such as ethanol and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The triazole ring plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C27H28N6O2S

Molecular Weight

500.6 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C27H28N6O2S/c1-4-32-23-11-6-5-10-21(23)22-15-19(12-13-24(22)32)29-25(34)16-36-27-31-30-26(33(27)28)18-8-7-9-20(14-18)35-17(2)3/h5-15,17H,4,16,28H2,1-3H3,(H,29,34)

InChI Key

FXAODDMRRQPGQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)OC(C)C)C5=CC=CC=C51

Origin of Product

United States

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